molecular formula C28H35N5O11 B2865140 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate CAS No. 1351587-68-2

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate

カタログ番号 B2865140
CAS番号: 1351587-68-2
分子量: 617.612
InChIキー: KZQRKLLVEFWKIV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is a key component of many drugs and is used in a variety of applications . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals, and a dimethoxyphenethyl group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and piperazine rings are likely to contribute significantly to the overall shape and properties of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzimidazoles are known to undergo a variety of reactions, including alkylation, acylation, and sulfonation . Piperazines can also participate in many reactions, often acting as a linker between other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzimidazole and piperazine rings could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

科学的研究の応用

Acyl-Coenzyme A: Cholesterol O-Acyltransferase-1 Inhibition

A related compound, identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), exhibits significant selectivity for ACAT-1 over ACAT-2. This discovery suggests potential applications in treating diseases involving ACAT-1 overexpression, highlighting the importance of molecular design in enhancing solubility and oral absorption for clinical candidacy (K. Shibuya et al., 2018).

Anthelmintic Activity

Compounds combining the benzimidazole ring with other structural features have been synthesized and evaluated for their anthelmintic activity against Pheretima posthumous. This research underscores the potential of such compounds in developing new anthelmintic agents, as they exhibited good activity compared to standard drugs like Albendazole and Piperazine (P. S. Kumar & J. Sahoo, 2014).

Anticancer Activity

Novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The structure-activity relationship supported by molecular docking studies indicates the potential of these compounds as anticancer agents, with specific compounds showing high activity against certain cancer cell lines (Lingaiah Boddu et al., 2018).

Anticholinesterase Activity

Benzothiazole derivatives bearing piperazine and thiocarbamate moieties have been synthesized and investigated for their potential anticholinesterase properties. These compounds were identified as anticholinesterase agents based on their inhibitory effect, suggesting applications in treating conditions like Alzheimer's disease (U. Mohsen et al., 2014).

作用機序

The mechanism of action would depend on the intended use of the compound. Many drugs containing a benzimidazole moiety act by binding to the beta-tubulin of parasites, inhibiting their growth . Piperazine-containing drugs often exhibit neurological effects, as piperazine can act as an antagonist at the GABA receptor in the nervous system .

将来の方向性

The future directions for this compound would likely involve further exploration of its potential uses, particularly in the field of medicine. Given the wide range of applications for benzimidazole and piperazine derivatives, this compound could have potential as a therapeutic agent .

特性

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3.2C2H2O4/c1-31-21-8-7-18(15-22(21)32-2)9-10-25-24(30)17-29-13-11-28(12-14-29)16-23-26-19-5-3-4-6-20(19)27-23;2*3-1(4)2(5)6/h3-8,15H,9-14,16-17H2,1-2H3,(H,25,30)(H,26,27);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQRKLLVEFWKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N5O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。